![molecular formula C18H19N5O2 B5670929 (3R*,4S*)-1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5670929.png)
(3R*,4S*)-1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-4-(3-methoxyphenyl)pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrrolidine derivatives often involves asymmetric syntheses and intricate organic reactions. For instance, Katritzky et al. (1999) demonstrated the asymmetric synthesis of pyrrolidines from benzotriazole, showcasing the complexity and precision required in such chemical syntheses. This process involves reacting benzotriazole with other organic reagents, such as organosilicon and Grignard reagents, to afford chiral pyrrolidines with substituted groups (Katritzky et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds containing pyrrolidine and benzotriazole units is typically confirmed using spectroscopic methods and sometimes by X-ray crystallography. For example, compounds with complex structures similar to our compound of interest have been elucidated using NMR, IR, and X-ray diffraction, revealing intricate details about their molecular geometry, bond lengths, and angles, which are crucial for understanding their chemical behavior (S. Murugavel et al., 2014).
Chemical Reactions and Properties
Pyrrolidine derivatives engage in a variety of chemical reactions, governed by the functional groups attached to the core structure. The presence of a benzotriazole moiety, for instance, can influence the reactivity, making the compound a participant in nucleophilic substitution reactions or electrophilic additions, depending on the surrounding chemical environment. The specific reactivity patterns can be deduced from computational and experimental studies, which explore the electron distribution and potential reaction sites within the molecule (E. Matczak-Jon et al., 2010).
特性
IUPAC Name |
[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(2H-benzotriazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-25-13-4-2-3-11(7-13)14-9-23(10-15(14)19)18(24)12-5-6-16-17(8-12)21-22-20-16/h2-8,14-15H,9-10,19H2,1H3,(H,20,21,22)/t14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWGWUSDGPGUTG-CABCVRRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CN(CC2N)C(=O)C3=CC4=NNN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H]2CN(C[C@@H]2N)C(=O)C3=CC4=NNN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。